molecular formula C15H24N2O2 B1607457 5,5-Dicyclohexylhydantoin CAS No. 74038-66-7

5,5-Dicyclohexylhydantoin

Cat. No.: B1607457
CAS No.: 74038-66-7
M. Wt: 264.36 g/mol
InChI Key: NKAJVJUHYABBLO-UHFFFAOYSA-N
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Description

5,5-Dicyclohexylhydantoin (CAS: 74038-66-7) is a hydantoin derivative substituted with two cyclohexyl groups at the 5,5 positions of the imidazolidine-2,4-dione core. Hydantoins are heterocyclic compounds with diverse applications in pharmaceuticals, agrochemicals, and material science. In contrast, structurally analogous compounds such as 5,5-diphenylhydantoin (phenytoin) and 5,5-dimethylhydantoin are well-studied. This article compares these compounds in terms of synthesis, physicochemical properties, bioactivity, and applications, highlighting key differences driven by substituent groups.

Properties

CAS No.

74038-66-7

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

5,5-dicyclohexylimidazolidine-2,4-dione

InChI

InChI=1S/C15H24N2O2/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,16,17,18,19)

InChI Key

NKAJVJUHYABBLO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2(C(=O)NC(=O)N2)C3CCCCC3

Canonical SMILES

C1CCC(CC1)C2(C(=O)NC(=O)N2)C3CCCCC3

Other CAS No.

74038-66-7

Origin of Product

United States

Comparison with Similar Compounds

5,5-Diphenylhydantoin (Phenytoin)
  • Structure : Aromatic phenyl groups at the 5,5 positions.
  • Synthesis :
    • Ultrasound-assisted continuous-flow methods improve yield and align with green chemistry principles .
    • Traditional batch synthesis involves the Bucherer-Bergs reaction using benzil, urea, and ammonium carbonate .
  • Key Applications : Anticonvulsant drug for epilepsy and tonic-clonic seizures .
5,5-Dimethylhydantoin
  • Structure : Small methyl groups at the 5,5 positions.
  • Synthesis: Reacting acetone cyanohydrin with ammonium carbonate at 50–80°C . Halogenation (e.g., with Cl₂ or Br₂) produces biocidal derivatives like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) .
  • Key Applications : Industrial disinfectants, polymer stabilizers, and organic synthesis intermediates .
5,5-Dicyclohexylhydantoin
  • Limited synthesis or application data exists.

Physicochemical Properties

Property 5,5-Diphenylhydantoin 5,5-Dimethylhydantoin
Molecular Weight 252.27 g/mol 128.13 g/mol
Melting Point ~295–298°C (decomposes) ~177–180°C (pure)
Lipophilicity High (logP ~2.5) Moderate (logP ~0.5)
Stability Stable under physiological pH Reacts with halogens; hydrolyzes slowly
  • Diphenylhydantoin : High lipophilicity aids blood-brain barrier penetration, critical for anticonvulsant activity .
  • Dimethylhydantoin : Hydrophilic derivatives (e.g., hydroxylated forms) enhance water solubility for industrial use .
Anticonvulsant Activity
  • Diphenylhydantoin: Clinically used to treat epilepsy. Inhibits voltage-gated sodium channels, stabilizing neuronal membranes . Conjugated to spinorphin peptides, it retains anticonvulsant activity in the 6-Hz test (model for drug-resistant epilepsy) .
  • Dimethylhydantoin: No direct anticonvulsant efficacy. However, spinorphin conjugates with dimethylhydantoin showed activity in the ivPTZ test, though less than phenyl analogs .
Antimicrobial and Antioxidant Properties
  • Dimethylhydantoin Derivatives: Halogenated forms (e.g., DCDMH) are potent biocides, disrupting microbial cell membranes .

Industrial vs. Pharmaceutical Utility

Parameter 5,5-Diphenylhydantoin 5,5-Dimethylhydantoin
Primary Sector Pharmaceuticals Industrial Chemistry
Key Products Antiepileptic drugs Disinfectants, polymer additives
Market Scope Niche (specialty drugs) Broad (water treatment, plastics)
  • Diphenylhydantoin : High regulatory scrutiny due to therapeutic use; requires controlled synthesis .
  • Dimethylhydantoin : Scalable production for cost-sensitive applications like water purification .

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